1-(OXAN-4-YL)-5-OXO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PYRROLIDINE-3-CARBOXAMIDE
CAS No.: 1421462-24-9
Cat. No.: VC4803446
Molecular Formula: C17H23N3O3S
Molecular Weight: 349.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421462-24-9 |
---|---|
Molecular Formula | C17H23N3O3S |
Molecular Weight | 349.45 |
IUPAC Name | 1-(oxan-4-yl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
Standard InChI | InChI=1S/C17H23N3O3S/c21-15-9-11(10-20(15)12-5-7-23-8-6-12)16(22)19-17-18-13-3-1-2-4-14(13)24-17/h11-12H,1-10H2,(H,18,19,22) |
Standard InChI Key | ZEOKBIZTBWRIBG-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4CCOCC4 |
Introduction
Structural Characteristics
The compound integrates three key structural domains:
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Pyrrolidone Core: A five-membered lactam ring (5-oxo-pyrrolidine) that enhances metabolic stability and facilitates hydrogen bonding .
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Oxan-4-yl Group: A tetrahydropyran substituent at position 1, which improves solubility and modulates pharmacokinetic properties .
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Tetrahydrobenzothiazole Moiety: A partially saturated benzothiazole ring linked via an amide bond, a motif associated with diverse biological activities .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₃N₃O₃S |
Molecular Weight | 349.44 g/mol |
Hydrogen Bond Donors | 2 (amide NH, lactam NH) |
Hydrogen Bond Acceptors | 4 (carbonyl, ether, thiazole) |
LogP (Predicted) | 1.8–2.5 |
Synthesis and Chemical Reactivity
While no explicit synthesis route is documented for this compound, plausible pathways can be inferred from analogous structures:
Key Synthetic Steps
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Pyrrolidone Formation: Cyclization of γ-aminobutyric acid derivatives or via ring-closing metathesis .
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Oxan-4-yl Incorporation: Nucleophilic substitution or Mitsunobu reaction to introduce the tetrahydropyran group .
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Amide Coupling: Reaction between pyrrolidine-3-carboxylic acid and 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole using coupling agents like HATU or EDCI .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | γ-Lactamization under basic conditions | 60–75 |
2 | Oxan-4-yl bromide, K₂CO₃, DMF, 80°C | 50–65 |
3 | EDCI, HOBt, DCM, rt | 70–85 |
Parameter | Value |
---|---|
Water Solubility | 0.1–1 mg/mL (low) |
Plasma Protein Binding | 85–90% |
CYP450 Inhibition | Moderate (CYP3A4) |
Applications in Drug Discovery
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